molecular formula C21H17ClFN3S B2360483 4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223789-01-2

4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2360483
CAS No.: 1223789-01-2
M. Wt: 397.9
InChI Key: XZMUNJUSKJVSQA-UHFFFAOYSA-N
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Description

The compound 4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine features a pyrazolo[1,5-a]pyrazine core with two key substituents:

  • A 2-chloro-4-fluorobenzylthio group at position 3.
  • A 3,4-dimethylphenyl group at position 2.

These substituents confer unique electronic and steric properties.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3S/c1-13-3-4-15(9-14(13)2)19-11-20-21(24-7-8-26(20)25-19)27-12-16-5-6-17(23)10-18(16)22/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMUNJUSKJVSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[1,5-a]pyrazines, characterized by a pyrazole ring fused with another pyrazine structure. The presence of a chlorofluorobenzyl thio group and a dimethylphenyl substituent contributes to its unique chemical properties that may influence its biological efficacy.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antiepileptic Effects : A related compound, GM-90432 (which shares structural similarities), has been identified as having antiepileptic effects in zebrafish models. It was shown to improve behaviors induced by pentylenetetrazole (PTZ), suggesting a potential neuroprotective mechanism through modulation of neurotransmitter levels and oxidative stress reduction .
  • Tyrosinase Inhibition : This compound has been explored for its ability to inhibit tyrosinase from Agaricus bisporus, which is crucial for melanin production. Inhibition studies have demonstrated that derivatives with similar structures show promising IC50 values compared to standard inhibitors like kojic acid .

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors in the body:

  • Tyrosinase Inhibition : The compound competes with substrates for the active site of tyrosinase, leading to decreased melanin synthesis. Kinetic studies using Lineweaver-Burk plots have confirmed its competitive inhibition profile .
  • Neuroprotective Mechanisms : In models of epilepsy, the compound appears to modulate neurotransmitter systems and reduce oxidative stress, which are critical in managing seizure activity. This is evidenced by alterations in neurosteroid levels and protective effects against neuronal damage .

Table 1: Biological Activities and IC50 Values of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazineTyrosinase InhibitionTBD
GM-90432AntiepilepticTBD
Kojic AcidTyrosinase Inhibition17.76

Case Studies

  • Antiepileptic Study : The efficacy of GM-90432 was evaluated in a zebrafish model induced with PTZ. The study found significant improvements in seizure-like behaviors and neurochemical profiles post-treatment, indicating potential therapeutic applications for epilepsy management .
  • Tyrosinase Inhibition Study : A series of compounds structurally related to 4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine were synthesized and tested for their inhibitory effects on Agaricus bisporus tyrosinase. Results indicated that modifications to the benzyl moiety significantly enhanced inhibitory potency compared to traditional inhibitors like kojic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine (CAS 1040664-30-9)
  • Key Difference : Lacks the 4-fluoro substituent on the benzylthio group.
  • The chloro group at position 2 of the benzyl maintains lipophilicity but may alter steric hindrance compared to the target compound .
2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (CAS 1105212-10-9)
  • Key Differences :
    • Position 2: 3-chloro-4-ethoxyphenyl vs. 3,4-dimethylphenyl.
    • Position 4: 3-fluorobenzylthio vs. 2-chloro-4-fluorobenzylthio.
  • Impact: The ethoxy group (electron-donating) at position 2 may reduce steric bulk compared to dimethyl substitution.

Substituent Variations at Position 2

4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS 1421312-08-4)
  • Key Differences :
    • Position 4: Chloro vs. benzylthio.
    • Position 2: 3,4-dimethoxyphenyl vs. 3,4-dimethylphenyl.
  • Impact : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups. The chloro at position 4 may enhance electrophilicity but lacks the thioether’s flexibility for sulfur-mediated interactions .
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
  • Key Differences: Position 2: 2-methylphenyl (less substituted) vs. 3,4-dimethylphenyl. 2-chloro-4-fluorobenzylthio.
  • Impact : The simpler benzylthio group reduces lipophilicity and halogen-mediated interactions. The 2-methylphenyl group offers minimal steric hindrance compared to 3,4-dimethyl substitution .

Core Scaffold Variations

Pyrazolo[1,5-a]quinoxaline Derivatives (TLR7 Antagonists)
  • Key Differences: Quinoxaline core vs. pyrazine.
  • Impact: Pyrazolo[1,5-a]quinoxaline derivatives with alkyl chains (4–5 carbons) showed potent TLR7 antagonism (IC50 = 8.2–10 µM). The target compound’s benzylthio and dimethylphenyl groups may mimic hydrophobic interactions critical for receptor binding, though core differences limit direct comparison .
Oxadiazolo-Pyrazine Antimicrobial Agents
  • Example : N5-(3,4-dimethylphenyl)-N6-isopropyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine (C2)
  • Key Differences : Oxadiazolo-pyrazine core vs. pyrazolo[1,5-a]pyrazine.
  • Impact: C2 exhibited bactericidal activity against B.

Solubility and Lipophilicity

  • Target Compound : Estimated logP ~4.5–5.0 (higher than ’s 4.23 due to chloro/fluoro substituents).
  • Compounds: Purity ranged from 83% to >99%, influenced by substituent bulk and polarity. The target’s halogenated benzylthio may reduce aqueous solubility compared to non-halogenated analogs .

Preparation Methods

Cyclocondensation of Diamines and Carbonyl Compounds

Pyrazolo[1,5-a]pyrazines are typically synthesized via cyclocondensation of 1H-pyrazol-5-amines with α,β-unsaturated carbonyl compounds. For the target compound, the route involves:

Reagents :

  • 3,4-Dimethylphenyl-substituted pyrazol-5-amine
  • α,β-Unsaturated ketone or aldehyde

Mechanism :

  • Nucleophilic attack of the amine on the carbonyl carbon.
  • Cyclization with elimination of water to form the fused pyrazine ring.

Example Protocol :

  • Combine 3,4-dimethylphenylpyrazol-5-amine (1.0 eq) with ethyl vinyl ketone (1.2 eq) in acetic acid.
  • Reflux at 120°C for 12 hours.
  • Isolate the pyrazolo[1,5-a]pyrazine core via column chromatography (Yield: 65–75%).

Alternative Pathway: Oxidative Cyclization

Metal-catalyzed oxidative cyclization offers a modern approach:
Conditions :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • DMF, 80°C, O₂ atmosphere

Advantages : Improved regioselectivity and milder conditions compared to acid-mediated methods.

Functionalization at Position 2: Introducing the 3,4-Dimethylphenyl Group

Suzuki-Miyaura Cross-Coupling

A halogenated pyrazolo[1,5-a]pyrazine intermediate undergoes coupling with 3,4-dimethylphenylboronic acid:

Reaction Table :

Component Quantity Role
4-Bromo-pyrazolo[1,5-a]pyrazine 1.0 eq Electrophile
3,4-Dimethylphenylboronic acid 1.2 eq Nucleophile
Pd(PPh₃)₄ 5 mol% Catalyst
K₂CO₃ 2.0 eq Base
DME/H₂O (3:1) 10 mL/mmol Solvent

Procedure :

  • Heat reagents at 90°C for 24 hours under N₂.
  • Extract with ethyl acetate, dry (Na₂SO₄), and purify via silica gel chromatography (Yield: 80–85%).

Thioether Formation at Position 4

Nucleophilic Substitution with 2-Chloro-4-fluorobenzyl Chloride

The thioether linkage is installed via reaction between a pyrazolo-thiolate and 2-chloro-4-fluorobenzyl chloride:

Reaction Scheme :
Pyrazolo-SH + Cl-CH₂-C₆H₃(Cl)F → Pyrazolo-S-CH₂-C₆H₃(Cl)F + HCl

Optimized Conditions :

  • Base : K₂CO₃ (2.5 eq)
  • Solvent : DMF, 60°C, 6 hours
  • Yield : 70–78%

Safety Note : 2-Chloro-4-fluorobenzyl chloride is corrosive (H314); use PPE and work in a fume hood.

Alternative Metal-Catalyzed Coupling

A Ullmann-type coupling may enhance efficiency:
Catalyst System :

  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • Cs₂CO₃ (2.0 eq), DMSO, 100°C

Advantages : Tolerates electron-deficient aryl halides and reduces side reactions.

Integrated Synthetic Route

Combining the above steps yields the target compound:

Stepwise Procedure :

  • Synthesize pyrazolo[1,5-a]pyrazine core via cyclocondensation.
  • Introduce 3,4-dimethylphenyl group via Suzuki coupling.
  • Generate thiol intermediate via reduction of a disulfide or thioacetate.
  • Alkylate with 2-chloro-4-fluorobenzyl chloride.

Overall Yield : 45–50% (three steps)

Analytical Characterization

Critical spectroscopic data for validation:

  • HRMS (ESI+) : m/z 398.0921 [M+H]⁺ (calc. 398.0918)
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazine-H), 7.45–7.12 (m, 7H, aryl-H), 4.32 (s, 2H, SCH₂).

Q & A

Basic: What are the optimal synthetic routes for 4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine?

Methodological Answer:
The synthesis typically involves cyclization of pre-functionalized pyrazole or pyrazine precursors. A common approach is:

Thioether Formation : React a pyrazolo[1,5-a]pyrazine core bearing a leaving group (e.g., chloro or bromo) with 2-chloro-4-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .

Cross-Coupling : Introduce the 3,4-dimethylphenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivatives .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Validation: Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and connectivity. For example, the benzyl-thioether proton resonates at δ 4.2–4.5 ppm, while aromatic protons from the 3,4-dimethylphenyl group appear at δ 6.8–7.2 ppm .

Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]⁺) with <2 ppm error .

X-ray Crystallography : Resolve single-crystal structures to validate stereochemistry and intermolecular interactions (e.g., C–H⋯O or π-π stacking) .

Advanced: What methodologies are used to study its interactions with biological targets?

Methodological Answer:

Enzyme Inhibition Assays :

  • Perform in vitro kinase or protease inhibition assays (e.g., fluorescence-based ATPase assays) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Cellular Studies :

  • Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., HeLa, MCF-7) .

Molecular Docking : Model ligand-target interactions (e.g., with COX-2 or EGFR kinases) using AutoDock Vina and validate with MD simulations .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. fluoro, methyl vs. methoxy) and compare bioactivity trends .

Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values, cell line specificity) to identify outliers or confounding factors (e.g., assay conditions) .

Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR instead of fluorescence) and cross-reference with computational predictions .

Advanced: What experimental design principles apply to optimizing its pharmacokinetic properties?

Methodological Answer:

Solubility Enhancement :

  • Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (liposomes, PLGA) .

Metabolic Stability :

  • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Pharmacokinetic Profiling :

  • Conduct in vivo studies (rodents) to measure bioavailability (%F), half-life (t₁/₂), and tissue distribution .

Basic: What spectroscopic techniques confirm the purity of this compound?

Methodological Answer:

HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

Elemental Analysis : Verify C, H, N, S content with <0.4% deviation from theoretical values .

FT-IR : Identify functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹, S-C stretch at 650–750 cm⁻¹) .

Advanced: How can computational methods guide the optimization of this compound?

Methodological Answer:

QSAR Modeling : Train models on bioactivity data (e.g., pIC₅₀) to predict optimal substituents .

ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and toxicity .

Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed structural modifications .

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